Enhanced ACE Inhibitory Potency Conferred by the 4-Phenylthio Substituent
The incorporation of the 4-phenylthio group, as found in Cis-4-Phenylthio-L-proline hydrochloride and its derived mercaptoacyl analogue (Compound 14k), dramatically increases binding affinity for rabbit lung ACE. This modification results in a Ki value of 0.4 nM, compared to 1.7 nM for the unsubstituted proline-based inhibitor Captopril (Compound 1) and 15 nM for an unsubstituted phosphinic acid parent (Compound 4) [1]. This represents a 4.3-fold and 37.5-fold improvement in inhibitory potency, respectively [1].
| Evidence Dimension | In vitro ACE Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.4 nM (for analogue 14k containing the cis-4-phenylthio-L-proline moiety) |
| Comparator Or Baseline | Captopril (Compound 1) = 1.7 nM; Unsubstituted phosphinic acid parent (Compound 4) = 15 nM |
| Quantified Difference | 4.3-fold more potent than Captopril; 37.5-fold more potent than unsubstituted parent |
| Conditions | Rabbit lung ACE assay, pH 7.5 |
Why This Matters
This quantifies the structural advantage of the 4-phenylthio substituent in achieving high-affinity ACE binding, a key property that justifies its selection as the core chiral fragment for the design of potent, long-acting antihypertensive agents like Zofenopril.
- [1] Krapcho, J. et al. Angiotensin-Converting Enzyme Inhibitors. Mercaptan, Carboxyalkyl Dipeptide, and Phosphinic Acid Inhibitors Incorporating 4-Substituted Prolines. J. Med. Chem. 1988, 31, 1148-1160. View Source
